Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
Overview
Description
Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Mechanism of Action
The mechanism of action of quinazoline derivatives often involves interaction with various enzymes and receptors in the body. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes that can add a phosphate group to a protein in a cell. It is through this mechanism that some quinazoline derivatives exert their anticancer effects .
As for the pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure and can be influenced by various factors such as the route of administration, dose, and the individual’s age, sex, health status, and genetic makeup .
The action environment of a drug refers to the conditions under which the drug exerts its effects. This can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Properties
IUPAC Name |
methyl 4-oxo-3H-quinazoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)11-5-12-9(6)13/h2-5H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQBHSPCYEVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653342 | |
Record name | Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000578-10-8 | |
Record name | Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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